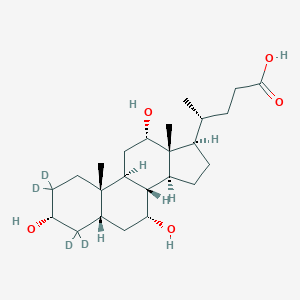

Cholic acid-2,2,4,4-d4

Descripción general

Descripción

El Ácido Cólico-d4 es un derivado deuterado del ácido cólico, un ácido biliar primario producido en el hígado. Se utiliza comúnmente como estándar interno para la cuantificación del ácido cólico en diversas aplicaciones analíticas, particularmente en espectrometría de masas .

Aplicaciones Científicas De Investigación

El Ácido Cólico-d4 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones incluyen:

Química Analítica: Se utiliza como estándar interno en espectrometría de masas para la cuantificación del ácido cólico y otros ácidos biliares.

Estudios Biológicos: Se emplea en estudios del metabolismo de los ácidos biliares y su papel en diversos procesos fisiológicos.

Investigación Médica: Se utiliza en la investigación de enfermedades hepáticas, metabolismo del colesterol y trastornos relacionados con los ácidos biliares.

Aplicaciones Industriales: Se utiliza en el desarrollo de productos farmacéuticos y otros productos relacionados con el metabolismo de los ácidos biliares

Mecanismo De Acción

El Ácido Cólico-d4 ejerce sus efectos imitando el comportamiento del ácido cólico en los sistemas biológicos. Interactúa con los receptores y transportadores de ácidos biliares, facilitando la absorción y excreción de grasas y colesterol. El etiquetado de deuterio permite un seguimiento y cuantificación precisos en estudios metabólicos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Cholic acid-2,2,4,4-d4, like its non-deuterated counterpart, is involved in various biochemical reactions. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .

Cellular Effects

This compound influences various types of cells and cellular processes. For instance, it has been found to induce C. difficile colony formation in an agar dilution assay when used at a concentration of 0.1% w/v . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is transformed into the secondary bile acid deoxycholic acid (DCA) by intestinal microbiota .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Ácido Cólico-d4 se sintetiza mediante la deuteración del ácido cólico. El proceso implica el reemplazo de átomos de hidrógeno por átomos de deuterio. Esto se puede lograr mediante reacciones de intercambio catalítico utilizando gas deuterio o disolventes deuterados en condiciones específicas .

Métodos de Producción Industrial

La producción industrial del Ácido Cólico-d4 típicamente implica el uso de fuentes de deuterio de alta pureza y sistemas catalíticos avanzados para asegurar la incorporación eficiente y selectiva de átomos de deuterio. El proceso se optimiza para alcanzar altos rendimientos y niveles de pureza adecuados para estándares analíticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido Cólico-d4 experimenta diversas reacciones químicas similares a su contraparte no deuterada, el ácido cólico. Estas reacciones incluyen:

Oxidación: El Ácido Cólico-d4 puede oxidarse para formar ácido desoxicólico-d4 y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el Ácido Cólico-d4 en derivados de ácidos biliares menos oxidados.

Sustitución: El Ácido Cólico-d4 puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones ácidas o básicas.

Principales Productos Formados

Oxidación: Ácido desoxicólico-d4 y otros ácidos biliares oxidados.

Reducción: Derivados de ácidos biliares reducidos.

Sustitución: Derivados de ácidos biliares sustituidos con diferentes grupos funcionales.

Comparación Con Compuestos Similares

El Ácido Cólico-d4 es único debido a su etiquetado de deuterio, que lo distingue de otros ácidos biliares. Los compuestos similares incluyen:

Ácido Cólico: La forma no deuterada del Ácido Cólico-d4.

Ácido Desoxicólico: Un ácido biliar secundario formado a partir de la oxidación del ácido cólico.

Ácido Quenodesoxicólico: Otro ácido biliar primario con funciones similares.

Ácido Litocolico: Un ácido biliar secundario formado a partir del ácido quenodesoxicólico

La singularidad del Ácido Cólico-d4 reside en su uso como estándar interno para la cuantificación precisa en aplicaciones analíticas, lo que lo hace invaluable en entornos de investigación e industriales .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-YFEOEUIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116380-66-6 | |

| Record name | Cholic acid-2,2,4,4-D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116380666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLIC ACID-2,2,4,4-D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X15G5Z03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

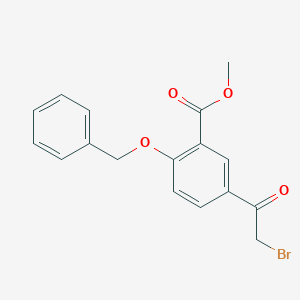

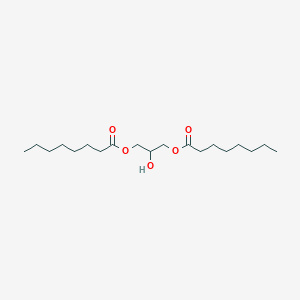

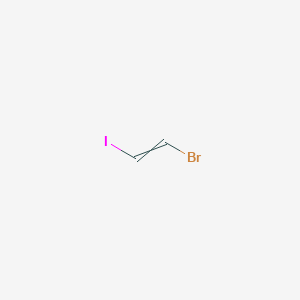

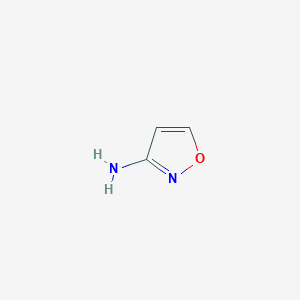

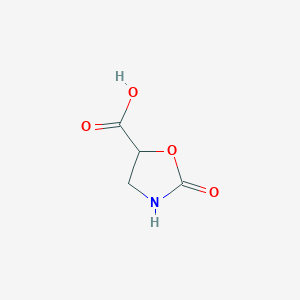

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)